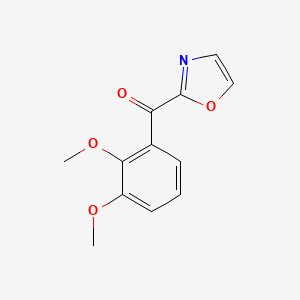

2-(2,3-Dimethoxybenzoyl)oxazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2,3-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-9-5-3-4-8(11(9)16-2)10(14)12-13-6-7-17-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJMNFQAYFZKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642115 | |

| Record name | (2,3-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-30-0 | |

| Record name | (2,3-Dimethoxyphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Synthetic and Chemical Pathways Involving 2 2,3 Dimethoxybenzoyl Oxazole

Detailed Reaction Mechanism Proposals for 2-(2,3-Dimethoxybenzoyl)oxazole Synthesis

The formation of the this compound scaffold can be achieved through several classical organic reactions. Two of the most prominent and applicable methods are the Robinson-Gabriel synthesis and the van Leusen oxazole (B20620) synthesis.

Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino-ketone using a dehydrating agent, typically a strong acid like sulfuric acid or phosphorus pentoxide, or other reagents like trifluoroacetic anhydride. wikipedia.orgsynarchive.com For the synthesis of this compound, the required precursor would be N-(2-oxoethyl)-2,3-dimethoxybenzamide.

The proposed mechanism proceeds as follows:

Protonation of the Ketone: The carbonyl oxygen of the ketone is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Enolization: The amide oxygen, a nucleophile, attacks the activated carbonyl carbon. Concurrently or subsequently, the amide tautomerizes to its enol form, facilitating the cyclization.

Intramolecular Cyclization: The enol oxygen attacks the protonated ketone carbonyl, initiating the formation of the five-membered ring. This step leads to a protonated oxazoline (B21484) intermediate.

Dehydration: A molecule of water is eliminated from the intermediate, driven by the formation of the stable, aromatic oxazole ring.

Deprotonation: The final step is the deprotonation of the oxazole oxygen, regenerating the catalyst and yielding the final product, this compound.

Van Leusen Oxazole Synthesis

This reaction provides a convergent route to oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org For the target molecule, the starting materials would be 2,3-dimethoxybenzaldehyde (B126229) and TosMIC, typically in the presence of a base like potassium carbonate.

The proposed mechanism is a [3+2] cycloaddition:

Deprotonation of TosMIC: The base abstracts a proton from the methylene (B1212753) group of TosMIC, which is acidic due to the adjacent electron-withdrawing sulfonyl and isocyanide groups. This generates a nucleophilic carbanion.

Nucleophilic Addition: The TosMIC anion attacks the carbonyl carbon of 2,3-dimethoxybenzaldehyde, forming an alkoxide intermediate.

Intramolecular Cyclization (5-endo-dig): The newly formed alkoxide oxygen attacks the electrophilic isocyanide carbon, forming a five-membered dihydrooxazole ring (an oxazoline intermediate). wikipedia.org

Elimination of Toluenesulfinic Acid: The base facilitates the elimination of the tosyl group and a proton, leading to the aromatization of the ring. This step is driven by the formation of the stable aromatic oxazole system and the good leaving group nature of the tosyl group. organic-chemistry.org

Investigation of Intermediates and Transition States

The proposed synthetic pathways involve several key intermediates and transition states that dictate the reaction's progress and outcome. While direct spectroscopic or computational data for the synthesis of this compound is unavailable, the nature of these species can be inferred from the general mechanisms.

In the Robinson-Gabriel synthesis , the primary intermediate is the N-(2-hydroxy-2-alkenyl)-2,3-dimethoxybenzamide (the enol form of the starting material) and the subsequent cyclized 2,5-dihydro-oxazol-2-ol derivative. The transition state for the cyclization step would involve the approach of the nucleophilic enol oxygen to the electrophilic carbonyl carbon. The rate-determining step is often the final dehydration, which involves a high-energy transition state leading to the aromatic product.

In the van Leusen reaction , the key intermediates are the initial adduct formed from the aldehyde and deprotonated TosMIC, and the subsequent 5-(2,3-dimethoxyphenyl)-4-tosyl-4,5-dihydrooxazole. The transition state for the cyclization involves a 5-endo-dig ring closure, which is generally favorable according to Baldwin's rules. wikipedia.org The subsequent elimination step proceeds through a transition state stabilized by the base abstracting the C-4 proton.

| Synthetic Route | Key Intermediates | Description |

|---|---|---|

| Robinson-Gabriel Synthesis | Protonated 2-Acylamino-ketone / Enol form | Activation of the substrate towards nucleophilic attack. The enol tautomer is crucial for cyclization. |

| Hydroxydihydrooxazole derivative | The initial cyclized, non-aromatic five-membered ring formed before the final dehydration step. wikipedia.org | |

| Van Leusen Synthesis | TosMIC Adduct | The alkoxide formed after the nucleophilic attack of the TosMIC anion on the aldehyde. |

| 4-Tosyl-4,5-dihydrooxazole | The cyclized intermediate formed via a 5-endo-dig ring closure before elimination of the tosyl group. organic-chemistry.org |

Isotopic Labeling Studies for Reaction Pathway Determination

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. beilstein-journals.org Although no specific isotopic labeling studies have been published for this compound, we can hypothesize how they could be applied to validate the proposed pathways.

For the Robinson-Gabriel Synthesis , a key mechanistic question is the origin of the oxygen atom in the oxazole ring. This can be investigated using ¹⁸O labeling.

Experiment 1: Synthesize the precursor, N-(2-oxoethyl)-2,3-dimethoxybenzamide, with an ¹⁸O label on the amide carbonyl oxygen. If the reaction proceeds as proposed, the ¹⁸O label should be retained in the oxazole ring of the final product.

Experiment 2: Alternatively, if the starting α-aminoketone is prepared with an ¹⁸O label and reacted with unlabeled 2,3-dimethoxybenzoyl chloride, the resulting precursor would have the label on the ketone carbonyl. In the proposed mechanism, this oxygen is eliminated as water. Therefore, the final oxazole product should be devoid of the ¹⁸O label.

For the van Leusen Synthesis , labeling could confirm the origin of the atoms in the oxazole ring.

Experiment 3: Using 2,3-dimethoxybenzaldehyde with an ¹⁸O-labeled carbonyl group should result in the ¹⁸O label being incorporated into the oxazole ring of the product. This would confirm that the aldehyde oxygen becomes the ring oxygen.

Experiment 4: Using ¹³C-labeled TosMIC at the isocyanide carbon would result in the ¹³C label appearing at the C2 position of the oxazole ring, confirming the role of the isocyanide as the source of this carbon atom.

| Proposed Experiment | Labeled Reactant | Expected Outcome for Product | Mechanistic Insight |

|---|---|---|---|

| Robinson-Gabriel | N-(2-oxoethyl)-2,3-dimethoxybenz[¹⁸O]amide | ¹⁸O incorporated into oxazole ring | Confirms amide oxygen is retained in the ring. |

| Van Leusen | 2,3-dimethoxybenz[¹⁸O]aldehyde | ¹⁸O incorporated into oxazole ring | Confirms aldehyde oxygen forms the oxazole ring. |

Stereochemical Control and Chiral Auxiliary Applications in Synthesis

The parent compound, this compound, is achiral and therefore its synthesis does not require stereochemical control. However, the oxazole ring is a common scaffold in chiral ligands and natural products, and the synthesis of substituted, chiral oxazoles often requires sophisticated methods for controlling stereochemistry.

In the context of synthesizing chiral derivatives of this compound (e.g., with a chiral substituent at the C4 or C5 position), chiral auxiliaries could be employed. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed.

Application in Oxazole Synthesis:

Evans Auxiliaries: One common strategy involves using Evans-type oxazolidinone auxiliaries. wikipedia.org An N-acyl oxazolidinone can be used to control the stereochemistry of reactions at the α-carbon. For oxazole synthesis, one could envision a scenario where a chiral center is set on a precursor molecule before the oxazole ring is formed.

Chiral Amino Alcohols: If a Robinson-Gabriel-type synthesis were performed starting from a chiral α-amino ketone (derived from a chiral amino acid or amino alcohol), the chirality could be transferred to a substituent on the resulting oxazole ring.

Asymmetric Catalysis: Modern synthetic methods could also involve asymmetric catalysis, where a chiral catalyst directs the enantioselective formation of a chiral product without being incorporated into it. For instance, an asymmetric version of a cyclization reaction could be used to create a chiral center on the oxazole ring or an adjacent position. The stereoselective synthesis of β-lactams bearing benzoxazolylphenyl substituents has been reported, demonstrating the application of stereocontrol in related heterocyclic systems. tandfonline.comtandfonline.com

While not directly applicable to the synthesis of the achiral title compound, these principles are central to the broader field of oxazole chemistry and would be critical for producing enantiomerically pure, biologically active analogues.

Structural Characterization and Advanced Spectroscopic Analysis of 2 2,3 Dimethoxybenzoyl Oxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Based on the structure of 2-(2,3-Dimethoxybenzoyl)oxazole, a set of expected ¹H and ¹³C NMR chemical shifts can be predicted. The protons on the oxazole (B20620) ring are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The protons of the dimethoxybenzoyl group would also resonate in the aromatic region, with the methoxy (B1213986) groups appearing as sharp singlets in the upfield region, generally between 3.8 and 4.2 ppm. The corresponding carbon signals would appear in the ¹³C NMR spectrum, with the carbonyl carbon being the most downfield-shifted signal.

Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.85 | d | 1H | 0.8 | H-5 (oxazole) |

| 7.72 | dd | 1H | 7.9, 1.6 | H-6' |

| 7.35 | t | 1H | 7.9 | H-5' |

| 7.28 | s | 1H | - | H-4 (oxazole) |

| 7.19 | dd | 1H | 7.9, 1.6 | H-4' |

| 4.01 | s | 3H | - | 3'-OCH₃ |

| 3.95 | s | 3H | - | 2'-OCH₃ |

Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 182.5 | C=O |

| 161.0 | C-2 (oxazole) |

| 152.8 | C-2' |

| 149.5 | C-3' |

| 142.1 | C-5 (oxazole) |

| 131.5 | C-1' |

| 128.7 | C-4 (oxazole) |

| 124.6 | C-6' |

| 120.3 | C-5' |

| 116.8 | C-4' |

| 62.1 | 3'-OCH₃ |

| 56.4 | 2'-OCH₃ |

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show correlations between the adjacent aromatic protons on the dimethoxybenzoyl ring (H-4', H-5', and H-6'), confirming their positions on the same aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, allowing for the unambiguous assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound would include:

Correlations from the methoxy protons (3'-OCH₃ and 2'-OCH₃) to their respective attached carbons (C-3' and C-2') and adjacent carbons.

A correlation from the H-5 proton of the oxazole ring to the carbonyl carbon (C=O), which would definitively link the benzoyl group to the oxazole ring at the C-2 position.

Correlations from the protons on the benzoyl ring (H-4', H-5', H-6') to the carbonyl carbon.

While solution-state NMR provides information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) can offer insights into the molecular structure and packing in the crystalline state. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could be employed. The resulting spectrum might show slight differences in chemical shifts compared to the solution-state spectrum due to packing effects and the absence of solvent interactions. Furthermore, ssNMR could reveal the presence of polymorphism if multiple crystalline forms exist.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. FT-IR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be expected in the region of 1650-1680 cm⁻¹. The C=N stretching of the oxazole ring would likely appear around 1580-1620 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The characteristic C-O stretching vibrations of the methoxy groups would be present in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The aromatic C=C stretching vibrations would give rise to strong signals in the Raman spectrum. The symmetric stretching of the oxazole ring may also be more prominent in the Raman spectrum compared to the FT-IR spectrum. The complementarity of FT-IR and Raman spectroscopy can aid in the comprehensive assignment of vibrational modes.

Hypothetical Vibrational Spectroscopy Data for this compound

| FT-IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

| 3120 (w) | 3118 (m) | Aromatic C-H stretch |

| 2985 (w) | 2988 (m) | Aliphatic C-H stretch (methoxy) |

| 1665 (s) | 1663 (m) | C=O stretch (ketone) |

| 1605 (m) | 1608 (s) | Aromatic C=C stretch |

| 1590 (m) | 1592 (m) | Oxazole ring stretch (C=N) |

| 1275 (s) | 1278 (w) | Asymmetric C-O-C stretch (methoxy) |

| 1040 (s) | 1042 (w) | Symmetric C-O-C stretch (methoxy) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which should correspond to the chemical formula C₁₂H₁₁NO₄. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of small molecules and radicals. Key fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from one of the methoxy groups.

Loss of carbon monoxide (CO) from the ketone.

Cleavage of the bond between the carbonyl group and the oxazole ring, leading to the formation of a 2,3-dimethoxybenzoyl cation and an oxazolyl radical, or vice versa.

Fragmentation of the oxazole ring itself, which can lead to the loss of HCN or other small fragments.

Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 233.0688 | 100 | [M]⁺ (Molecular Ion) |

| 218.0453 | 45 | [M - CH₃]⁺ |

| 205.0637 | 30 | [M - CO]⁺ |

| 165.0552 | 85 | [C₉H₉O₃]⁺ (2,3-dimethoxybenzoyl cation) |

| 69.0211 | 25 | [C₃H₃NO]⁺ (oxazolyl cation) |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule and are particularly useful for compounds containing conjugated π-systems.

The UV-Vis absorption spectrum of this compound would be expected to show absorption bands in the ultraviolet region, corresponding to π → π* and n → π* electronic transitions. The conjugated system formed by the benzoyl group and the oxazole ring would give rise to intense π → π* transitions. A weaker n → π* transition associated with the carbonyl group might also be observed. Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence, and the emission spectrum would provide information about the energy of the excited state.

Hypothetical Electronic Spectroscopy Data for this compound in Methanol

| Technique | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| UV-Vis | 285 | 15,000 | π → π |

| UV-Vis | 320 | 8,000 | n → π |

| Fluorescence | 410 (λem) | - | Emission from S₁ state |

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is often observed in molecules with a significant change in dipole moment upon electronic excitation, such as those with intramolecular charge transfer (ICT) character. The structure of this compound, with the electron-donating methoxy groups and the electron-withdrawing benzoyl-oxazole moiety, suggests the potential for ICT.

To investigate this, the UV-Vis absorption and fluorescence spectra would be recorded in a series of solvents with varying polarities. A bathochromic (red) shift in the emission maximum with increasing solvent polarity would be indicative of a more polar excited state compared to the ground state, supporting the presence of an ICT state. The Lippert-Mataga plot, which correlates the Stokes shift with the solvent polarity function, could be used to quantify the change in dipole moment upon excitation.

Quantum Yield and Photophysical Properties

The photophysical properties of a molecule, such as this compound, are fundamental to understanding its behavior upon interaction with light. These properties, which include absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, dictate the potential applications of the compound in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photocatalysis. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.

A comprehensive analysis of the photophysical characteristics of this compound would involve determining its absorption and emission maxima in various solvents to understand the influence of the environment on its electronic transitions. Furthermore, the Stokes shift, which is the difference between the maximum absorption and emission wavelengths, provides insights into the structural reorganization of the molecule in the excited state.

Despite a thorough review of scientific literature, specific experimental data on the quantum yield and detailed photophysical properties of this compound could not be located. Therefore, a quantitative analysis and discussion of its specific fluorescent behavior are not possible at this time.

| Property | Value |

|---|---|

| Absorption Maximum (λabs) | Data not available |

| Emission Maximum (λem) | Data not available |

| Quantum Yield (Φf) | Data not available |

| Excited-State Lifetime (τ) | Data not available |

| Stokes Shift | Data not available |

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and packing within the crystal lattice. For a molecule like this compound, a crystallographic study would reveal the spatial arrangement of the oxazole and dimethoxybenzoyl moieties, including the dihedral angle between these two ring systems, which can significantly influence its electronic and photophysical properties.

The crystallographic data, including the crystal system, space group, and unit cell dimensions, are essential for understanding the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the solid-state properties of the compound.

However, a comprehensive search of crystallographic databases and the scientific literature did not yield any published X-ray crystal structure for this compound. Consequently, a detailed discussion of its solid-state structure and intermolecular interactions based on experimental crystallographic data cannot be provided.

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Computational Chemistry and Theoretical Modeling of 2 2,3 Dimethoxybenzoyl Oxazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-(2,3-dimethoxybenzoyl)oxazole. These calculations provide a detailed picture of the molecule's electron distribution and energy levels, which are crucial for predicting its chemical behavior.

Molecular Orbital Analysis (HOMO-LUMO)

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov

For derivatives of oxazole (B20620), theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the energies of these frontier molecular orbitals. irjweb.com A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. nih.gov The distribution of the HOMO and LUMO across the molecular structure indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. In many organic molecules, the HOMO is often localized on electron-rich moieties, while the LUMO is centered on electron-deficient parts of the molecule.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Representative Oxazole Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The values presented are illustrative and based on typical DFT calculations for similar heterocyclic compounds. The exact values for this compound would require specific calculations.

Aromaticity Indices and Stability Assessments

Aromaticity is a key concept in chemistry that relates to the stability of cyclic, planar molecules with a system of delocalized π-electrons. Aromaticity indices are quantitative measures used to assess the degree of aromatic character of a molecule. These indices can be calculated using computational methods and provide insight into the thermodynamic stability of the ring systems within this compound, namely the oxazole and the dimethoxybenzoyl rings.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. arxiv.org It offers a good balance between computational cost and accuracy, making it suitable for studying complex organic molecules like this compound. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. nih.gov This optimized geometry corresponds to the minimum energy state on the potential energy surface.

The choice of the functional and basis set is critical for the accuracy of DFT calculations. nih.gov Popular functionals include B3LYP, which is a hybrid functional, and PBE. nih.gov The basis set, such as 6-311G++(d,p), describes the atomic orbitals used in the calculation. irjweb.com

Prediction of Spectroscopic Parameters

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. researchgate.net Time-dependent DFT (TD-DFT) is often used to calculate electronic absorption spectra (UV-Vis). nih.govnih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net

Furthermore, DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. epstem.net The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions within the molecule, aiding in the interpretation of experimental spectra. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net

Table 2: Predicted Spectroscopic Data for a Representative Oxazole Derivative

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis (TD-DFT) | λmax | ~300 nm |

| IR | C=O Stretch | ~1680 cm⁻¹ |

| ¹H NMR | Aromatic Protons | 7.0-8.0 ppm |

| ¹³C NMR | Carbonyl Carbon | ~185 ppm |

Note: These are typical predicted values for a molecule with similar functional groups. Actual values for this compound would require specific calculations.

Conformational Analysis of the Benzoyl Rotamer

DFT calculations are instrumental in performing a conformational analysis to identify the most stable conformers and the energy barriers between them. rsc.org By systematically rotating the dihedral angle of the benzoyl group and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the transition states for rotation. This analysis reveals the preferred spatial arrangement of the molecule and the flexibility of the benzoyl substituent.

Reaction Pathway Modeling and Transition State Identification

Computational chemistry can also be used to model chemical reactions involving this compound. This involves mapping out the entire reaction pathway, from reactants to products, and identifying the high-energy transition state that connects them. The transition state is a critical point on the reaction coordinate that determines the activation energy and, consequently, the reaction rate.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Development for Oxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools in medicinal chemistry that correlate the chemical structure of compounds with their biological activities. For oxazole derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects. These models provide a predictive framework that accelerates the discovery of new drug candidates by allowing for in-silico screening. wisdomlib.org

The development of a robust QSAR model involves establishing a mathematical relationship between a set of molecular descriptors and the observed biological activity, often expressed as the negative logarithm of the inhibitory concentration (pIC50). wisdomlib.org Various statistical methods, including multiple regression analysis and artificial neural networks, are employed to create these models. wisdomlib.orgarxiv.org

Derivation of Molecular Descriptors

The foundation of any QSAR model is the selection and calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For oxazole and its derivatives, a wide array of descriptors has been utilized to build predictive models for activities ranging from antifungal to antileishmanial. wisdomlib.orgmdpi.com These descriptors can be broadly categorized as follows:

Topological Descriptors : These 2D descriptors are derived from the graph representation of the molecule. They account for the size, shape, and degree of branching within the molecular structure. Examples include connectivity indices like the Chi (χ) indices (e.g., X1) and the Molecular Shape Descriptor (MSD). wisdomlib.org In studies on antifungal benzoxazoles, the topological descriptor X1 was found to be a significant predictor of activity. wisdomlib.org

Constitutional Descriptors : These are the most straightforward descriptors, reflecting the basic molecular composition, such as molecular weight, atom counts, and rotatable bond counts.

Quantum-Chemical Descriptors : Calculated using quantum mechanics methods like Density Functional Theory (DFT), these descriptors provide detailed information about the electronic properties of the molecule. benthamdirect.com Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and net atomic charges. These are crucial for understanding reactivity and intermolecular interactions.

3D-Descriptors : These descriptors depend on the three-dimensional coordinates of the atoms. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR techniques that calculate steric and electrostatic fields around the molecules. nih.gov For a series of isoxazole (B147169) derivatives, CoMFA and CoMSIA models revealed that hydrophobicity and electronegativity at specific positions were critical for their agonistic activity. nih.gov

Fingerprint Descriptors : These are binary strings where each bit represents the presence or absence of a specific structural fragment or property. MOLPRINT2D is an example of a 2D fingerprint that has been successfully used to develop QSAR models for antileishmanial oxazole derivatives. mdpi.com

The table below summarizes the types of descriptors commonly used in QSAR studies of oxazole-related structures.

| Descriptor Category | Specific Examples | Information Encoded | Relevant Study Type |

| Topological | Chi (χ) Indices (X1), Molecular Shape Descriptor (MSD) | Molecular size, branching, and shape | Antifungal Activity of Benzoxazoles wisdomlib.org |

| Connectivity | Connectivity Descriptor (MSD), XMOD | Atom connectivity and branching | Antifungal Activity of Benzoxazoles wisdomlib.org |

| 3D-Field Based | CoMFA/CoMSIA Fields (Steric, Electrostatic) | 3D shape and electronic properties | FXR Agonist Activity of Isoxazoles nih.gov |

| Binary Fingerprints | MOLPRINT2D | Presence/absence of structural fragments | Antileishmanial Activity of Oxazoles mdpi.com |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic structure and reactivity | General, DFT-based studies benthamdirect.com |

Molecular Docking and Dynamics Simulations for Theoretical Interaction Prediction with Biomolecules

To complement QSAR studies, molecular docking and molecular dynamics (MD) simulations provide a dynamic, three-dimensional view of how a ligand like this compound might interact with a biological target at the atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. ymerdigital.com This method is essential for understanding the binding mechanism and for predicting the binding affinity. For example, docking studies on N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives, which are structurally related to the title compound, were performed to understand their binding mechanism to the cyclooxygenase-2 (COX-2) enzyme. nih.gov These studies often reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov In one such study, the amino acid Arg-120 in the COX-2 active site was identified as a critical interaction point for a series of benzoxazole (B165842) derivatives. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational dynamics of the ligand-receptor complex over time. An MD simulation of a benzoxazole derivative complexed with its receptor showed that the ligand-receptor interaction remained stable throughout the simulation. benthamdirect.com These simulations provide valuable information on the flexibility of the protein and the ligand, the role of solvent molecules, and a more accurate estimation of binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). benthamdirect.com For one benzoxazole derivative, the binding free energy was calculated to be -58.831 kJ/mol, indicating a favorable and stable interaction. benthamdirect.com

The table below presents hypothetical, yet representative, docking results for this compound with a relevant biological target, based on findings for similar structures.

| Parameter | Value | Interpretation |

| Docking Score (kcal/mol) | -8.5 | Predicts a strong binding affinity to the active site. benthamdirect.com |

| Key Interacting Residues | TYR 355, ARG 120, HIS 294 | Amino acids forming hydrogen bonds or hydrophobic interactions. nih.govnih.gov |

| Hydrogen Bonds Formed | 2 | Indicates specific, stabilizing interactions with the protein backbone or side chains. nih.gov |

| Binding Free Energy (kJ/mol) | -55.0 | Suggests a thermodynamically favorable and stable binding complex. benthamdirect.com |

These computational approaches are indispensable for modern drug discovery, providing a theoretical framework to predict the biological activity and interaction mechanisms of novel compounds like this compound, thereby guiding further experimental investigation.

Investigation of 2 2,3 Dimethoxybenzoyl Oxazole S Interaction with Biological Targets at the Molecular and Cellular Level in Vitro

Molecular Target Interaction Studies (In Vitro)

In vitro studies are crucial for determining the direct interaction of a compound with its biological targets at a molecular level. For 2-(2,3-Dimethoxybenzoyl)oxazole, research has been directed towards its effects on several key proteins involved in cancer and other diseases.

Tubulin Polymerization Inhibition and Microtubule Dynamics Modulation (e.g., colchicine (B1669291) site binding)

Kinase Inhibition Profiles (e.g., VEGFR2, CDK2, CDK4)

Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, while Cyclin-Dependent Kinases 2 and 4 (CDK2 and CDK4) are essential for cell cycle progression. The inhibitory activity of this compound against these kinases has been a subject of interest. However, specific IC50 values from in vitro kinase inhibition assays for this particular compound against VEGFR2, CDK2, and CDK4 are not specified in the available research.

Histone Deacetylase (HDAC) Enzyme Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. The potential for this compound to inhibit HDAC enzymes has been considered, given the activity of other structurally related molecules. Nevertheless, detailed enzymatic assays quantifying the inhibitory potency of this compound against specific HDAC isoforms are not documented in the accessible literature.

Poly(ADP-ribose) Polymerase (PARP1) Cleavage and Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair. Inhibition of PARP1 can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair defects. The cleavage of PARP1 is also a hallmark of apoptosis. Investigations into whether this compound can inhibit PARP1 activity or induce its cleavage have been undertaken. Specific data from in vitro assays demonstrating the direct inhibitory effect or the induction of cleavage of PARP1 by this compound are not currently available.

Modulation of Free Fatty Acid Receptors (GPR40)

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is involved in metabolic regulation, including insulin (B600854) secretion. Modulation of GPR40 activity is a therapeutic strategy for type 2 diabetes. The interaction of this compound with GPR40 has been explored to assess its potential as a modulator of this receptor. However, specific in vitro data on the binding affinity and functional activity (agonist or antagonist) of this compound at GPR40 are not detailed in the available scientific reports.

Cellular Pathway Analysis (In Vitro)

Understanding how a compound affects cellular pathways provides insight into its mechanism of action and potential therapeutic effects. While the molecular target interactions of this compound suggest potential impacts on pathways related to cell cycle control, apoptosis, and signal transduction, specific in vitro studies detailing the comprehensive analysis of affected cellular pathways are not extensively reported in the current body of scientific literature.

Cell Cycle Progression Analysis

Studies on various cancer cell lines have demonstrated that certain benzoxazole (B165842) derivatives can interfere with the normal progression of the cell cycle. For instance, some derivatives have been observed to induce cell cycle arrest, a state where the cell is prevented from proceeding to the next phase of its division cycle. This effect is often seen at specific checkpoints, such as the G2/M phase. nih.govnih.gov

One study on a benzoxazole derivative, K313, revealed its ability to cause a moderate arrest of the cell cycle at the G0/G1 phase in human B-cell leukemia and lymphoma cells. semanticscholar.org This was associated with a downregulation of the p-p70S6K protein, which is known to play a role in cell survival and progression through the cell cycle. semanticscholar.org Similarly, another stilbenoid compound, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), induced G2/M phase arrest in human lung cancer cells. nih.gov This was correlated with the downregulation of the checkpoint protein cyclin B1. nih.gov

The ability of these compounds to halt the cell cycle suggests a potential mechanism for inhibiting the uncontrolled proliferation characteristic of cancer cells.

Apoptosis Induction Mechanisms

In addition to cell cycle arrest, this compound and related compounds have been investigated for their ability to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating damaged or unwanted cells from the body.

The induction of apoptosis by benzoxazole derivatives often involves the mitochondrial pathway. This is characterized by a decrease in the mitochondrial membrane potential (MMP), which can be triggered by various cellular stress signals. semanticscholar.org For example, the benzoxazole derivative K313 was found to significantly decrease MMP in leukemia and lymphoma cells. semanticscholar.org This was accompanied by the activation of caspase-9 and caspase-3, key enzymes in the apoptotic cascade, and the subsequent cleavage of poly ADP-ribose polymerase (PARP). semanticscholar.org The cleavage of Bid, mediated by caspase-8, was also observed, further implicating the mitochondrial pathway. semanticscholar.org

Another study on novel triazole-linked 2-phenyl benzoxazole derivatives showed that these compounds induce apoptosis by increasing caspase activity. nih.gov This, in turn, influences the caspase-dependent apoptotic pathway. nih.gov Similarly, a synthetic carbazole (B46965) derivative, LCY-2-CHO, was shown to induce apoptosis in human monocytic leukemia cells through the activation of caspases and the mitochondrial pathway.

Reactive Oxygen Species (ROS) Generation Studies

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells. Some studies have explored the role of ROS generation in the biological activity of benzoxazole derivatives.

For instance, certain triazole-linked 2-phenyl benzoxazole derivatives were found to increase the level of mitochondrial ROS, which in turn triggers apoptotic cell death. nih.gov In another study, the induction of apoptosis in HL-60 cells by a specific o-methoxyphenol was accompanied by the generation of intracellular ROS. nih.gov Similarly, the benzothiazole (B30560) derivative AMBAN was shown to elevate ROS levels in human leukemia cells, contributing to its apoptotic effects. nih.gov

The generation of ROS can be a double-edged sword. While excessive ROS can lead to cell death, which is desirable in the context of cancer therapy, it can also cause damage to healthy cells. Therefore, understanding the precise mechanisms of ROS generation by these compounds is crucial.

Immunomodulatory Properties (In Vitro)

Inhibition of Peripheral Blood Mononuclear Cell (PBMC) Proliferation

Peripheral blood mononuclear cells (PBMCs) are a critical component of the immune system. The proliferation of these cells is a key aspect of the immune response. Some benzoxazole derivatives have been shown to possess immunomodulatory properties by inhibiting the proliferation of PBMCs.

For example, one study investigated the effect of certain compounds on PHA-induced PBMC proliferation. researchgate.net The results indicated that these compounds could inhibit the proliferative response of these immune cells. researchgate.net Another study found that a specific chromatography component, F22, significantly decreased the proliferation of PBMCs stimulated with mitogens like ConA and PHA. researchgate.net This suggests that these compounds may have the potential to suppress immune responses, which could be beneficial in the context of autoimmune diseases or organ transplantation.

Modulation of Cytokine Production

Cytokines are small proteins that play a crucial role in cell signaling within the immune system. The modulation of cytokine production is another important aspect of the immunomodulatory effects of certain compounds.

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine. The inhibition of its production can be a therapeutic strategy for inflammatory diseases. While direct evidence for this compound's effect on TNF-α is limited, related heterocyclic compounds have shown such activity. For instance, dimers of o-methoxyphenols have been found to inhibit the activation of nuclear factor (NF)-kappaB, a key transcription factor involved in the production of inflammatory cytokines like TNF-α. nih.gov

Antimicrobial Efficacy and Mechanisms (In Vitro)

In addition to their effects on cancer cells and the immune system, various oxazole (B20620) derivatives have been evaluated for their antimicrobial properties against a range of bacteria and fungi. mdpi.comnih.govresearchgate.netnih.gov

The antimicrobial activity of these compounds can vary significantly depending on their specific chemical structure. For example, a study on novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives found that while most of the tested compounds did not show antibacterial activity, a derivative with a 4-(piperidinethoxy)phenyl substituent at position 2 exhibited pronounced activity against both Pseudomonas aeruginosa (a Gram-negative bacterium) and Enterococcus faecalis (a Gram-positive bacterium). mdpi.com Another derivative with an N,N-diethylethoxy substituent at the phenyl ring showed significant activity against E. faecalis. mdpi.com

The mechanisms by which these compounds exert their antimicrobial effects are still under investigation but may involve the disruption of essential cellular processes in the microorganisms.

Antibacterial Spectrum and Modes of Action

The oxazole scaffold is a component of various compounds evaluated for antibacterial properties. nih.gov For instance, different series of substituted oxazoles have been synthesized and tested against both Gram-positive and Gram-negative bacteria. researchgate.net

One study on 2,4-disubstituted 1,3-oxazoles revealed that antibacterial activity is significantly influenced by the nature of the substituents at the 2 and 4-positions of the oxazole ring. researchgate.net Similarly, research on benzisoxazole derivatives, which are structurally related to benzoyl-oxazoles, identified compounds with potent activity against multidrug-resistant bacteria like Acinetobacter baumannii. nih.gov For example, 3,6-dihydroxy-1,2-benzisoxazole showed minimum inhibitory concentrations (MICs) as low as 6.25 μg/ml against clinical strains of this pathogen. nih.gov The mechanism for this benzisoxazole was suggested to involve the inhibition of enzymes in pathways utilizing 4-hydroxybenzoate, such as chorismate pyruvate-lyase. nih.gov

Table 1: Examples of Antibacterial Activity in Oxazole and Related Heterocyclic Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity/Measurement | Reference(s) |

|---|---|---|---|

| 2,4-Disubstituted 1,3-Oxazoles | Various Gram-positive & Gram-negative | Activity influenced by substituents | researchgate.net |

| 3,6-dihydroxy-1,2-benzisoxazole | Acinetobacter baumannii | MIC as low as 6.25 µg/ml | nih.gov |

Antifungal Activity

Oxazole derivatives have also been widely investigated for their antifungal potential. nih.gov Benzo[d]oxazole-4,7-diones, for example, have been synthesized and tested against various fungi, with many compounds in the series demonstrating good antifungal activity. nih.gov

In another study, spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivatives exhibited high antifungal activity, in some cases showing significantly larger zones of inhibition than reference chemotherapeutics. iajps.com The activity of oxazole-containing compounds against fungal pathogens like Candida albicans and Aspergillus niger is a recurring theme in the literature, highlighting the potential of this scaffold in the development of new antifungal agents. nih.gov

Table 2: Examples of Antifungal Activity in Oxazole Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity/Measurement | Reference(s) |

|---|---|---|---|

| Benzo[d]oxazole-4,7-diones | Various fungi | Good antifungal activity | nih.gov |

| Spiro 3H-indole-3,40-pyrano(30,20-d)oxazoles | Various fungi | High activity (large inhibition zones) | iajps.com |

Antiprotozoal Effects (e.g., against Giardia lamblia, Trichomonas vaginalis)

While specific data on the antiprotozoal effects of this compound is unavailable, related heterocyclic structures have been evaluated. For example, a series of 2,5-bis[amidinoaryl]thiazoles, which are structurally distinct but also contain a five-membered heterocycle, were synthesized and tested for activity against protozoa like Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.gov Aromatic diamidines are a known class of antiprotozoal agents, and linking them with a central heterocyclic ring like thiazole (B1198619) is a strategy to discover new therapeutic agents. nih.gov Given that oxazoles are bioisosteres of thiazoles, it is plausible that oxazole-based compounds could be explored for similar purposes.

Structure-Activity Relationship (SAR) Elucidation for Biological Outcomes

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For benzoyl-oxazole derivatives, the biological activity would likely be influenced by the substitution patterns on both the benzoyl and oxazole rings.

Impact of Dimethoxybenzoyl Positionality on Biological Activity

The position of substituents, such as methoxy (B1213986) groups on a phenyl ring, can have a significant effect on biological properties. researchgate.netnih.gov In a study on methoxybenzoyl-aryl-thiazole derivatives (structurally related to benzoyl-oxazoles), the number and position of methoxy groups on the phenyl ring were critical for anticancer activity. nih.gov A derivative with a 3,4,5-trimethoxyphenyl group showed excellent inhibitory activity, whereas removing one or two methoxy groups led to a dramatic loss of potency. nih.gov

Another study on 18F-labeled benzyl (B1604629) triphenylphosphonium cations investigated the effect of the methoxy group's position (ortho, meta, or para) on the molecule's biodistribution. researchgate.netnih.gov The results showed that the position significantly altered the biological properties, with the ortho-substituted compound displaying the most favorable characteristics for its target application. researchgate.netnih.gov This suggests that for this compound, the specific 2,3-dimethoxy arrangement is likely a key determinant of its interaction with biological targets compared to other isomers (e.g., 2,4-, 2,5-, or 3,4-dimethoxy).

Table 3: Influence of Methoxy Group Position on Biological Activity in Related Compounds

| Compound Class | Methoxy Position(s) | Observed Effect on Activity/Property | Reference(s) |

|---|---|---|---|

| Methoxybenzoyl-aryl-thiazoles | 3,4,5-Trimethoxy | Excellent anticancer activity | nih.gov |

| Methoxybenzoyl-aryl-thiazoles | 3,5-Dimethoxy | 6-fold lower cytotoxicity than 3,4,5-trimethoxy analog | nih.gov |

| Methoxybenzoyl-aryl-thiazoles | Monomethoxy (ortho, meta, para) | Weak or no significant activity | nih.gov |

| 18F-labeled benzyl triphenylphosphonium cations | Ortho-methoxy | Favorable pharmacokinetics (fastest liver clearance) | researchgate.netnih.gov |

Correlation Between Oxazole Substituents and Target Affinity

Substituents on the oxazole ring itself play a pivotal role in determining biological activity and target affinity. nih.gov In SAR studies of α-keto oxazole inhibitors of fatty acid amide hydrolase (FAAH), modifications at the 5-position of the oxazole ring led to the discovery of highly potent and selective inhibitors. nih.gov

Future Research Directions and Unexplored Avenues for 2 2,3 Dimethoxybenzoyl Oxazole

Development of Novel Asymmetric Synthetic Routes

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even contribute to undesirable off-target effects. To date, the synthesis of 2-(2,3-Dimethoxybenzoyl)oxazole has likely been achieved through racemic routes. A significant future direction lies in the development of novel asymmetric synthetic methods to produce enantiomerically pure forms of the compound.

Future research in this area could focus on:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, could facilitate the enantioselective formation of the oxazole (B20620) ring or the stereoselective introduction of substituents.

Chiral Auxiliaries: Employing chiral auxiliaries attached to one of the starting materials could direct the stereochemical outcome of the reaction, with the auxiliary being cleaved in a subsequent step.

Enzymatic Resolution: Biocatalytic methods, utilizing enzymes that selectively react with one enantiomer of a racemic mixture, could be explored for the efficient separation of the stereoisomers of this compound or its precursors.

The successful development of such asymmetric routes would be a critical step in enabling detailed investigations into the stereospecific biological activities of this compound.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Understanding the fundamental photophysical and photochemical processes of a molecule is crucial for its rational design and application, particularly in areas like photodynamic therapy or fluorescent probes. Ultrafast spectroscopy techniques, which operate on the femtosecond to picosecond timescale, offer a powerful lens through which to view these processes. researchgate.net

For this compound, future research employing ultrafast spectroscopy could elucidate:

Excited-State Dynamics: Techniques like transient absorption and time-resolved fluorescence spectroscopy can map the energy relaxation pathways of the molecule after it absorbs light. nih.gov This includes identifying the lifetimes of excited states and the quantum yields of fluorescence and non-radiative decay processes.

Photoinduced Reactions: Upon UV excitation, oxazole rings can undergo complex photochemical reactions, including ring-opening and rearrangements. rsc.org Ultrafast spectroscopy can track the formation of transient intermediates and provide mechanistic insights into these photoreactions, which could be relevant for understanding potential phototoxicity or for designing photoswitchable derivatives. researchgate.net

Solvent and Environmental Effects: The photophysical properties of a molecule can be highly sensitive to its local environment. Studying the dynamics of this compound in different solvents or within biological macromolecules can provide valuable information about its interactions and behavior in relevant media. nih.gov

| Ultrafast Spectroscopy Technique | Potential Application for this compound |

| Transient Absorption Spectroscopy | Characterization of excited-state absorption and identification of transient species. |

| Time-Resolved Fluorescence | Measurement of fluorescence lifetimes and investigation of quenching mechanisms. |

| Femtosecond Stimulated Raman Spectroscopy | Probing the vibrational structure of the molecule in its excited states. |

Rational Design of Derivatives with Tuned Biological Specificity

While this compound itself may possess interesting biological properties, its therapeutic potential could be significantly enhanced through rational drug design. This involves creating a library of derivatives with systematic modifications to the core structure to optimize potency, selectivity, and pharmacokinetic properties.

Future efforts in this domain should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs with variations in the substitution pattern on both the benzoyl and oxazole rings. For instance, modifying the position and nature of the methoxy (B1213986) groups or introducing different substituents on the oxazole ring could dramatically alter biological activity.

Bioisosteric Replacement: The oxazole ring and its substituents can be replaced with other chemical groups that have similar physical or chemical properties but may lead to improved biological effects. For example, the oxazole could be replaced with a thiazole (B1198619) or an oxadiazole to probe the importance of the heteroatoms for target binding. nih.gov

Target-Specific Modifications: If a specific biological target for this compound is identified, derivatives can be designed to enhance interactions with the active site of the target protein. This could involve incorporating groups that can form hydrogen bonds, ionic interactions, or hydrophobic interactions with key residues in the binding pocket.

Integration of In Silico Screening with High-Throughput In Vitro Assays

The discovery of novel therapeutic applications for this compound and its derivatives can be accelerated by combining computational and experimental approaches. In silico methods can rapidly screen large virtual libraries of compounds, while high-throughput in vitro assays can efficiently validate the computational predictions.

A synergistic workflow for future research would involve:

Virtual Screening: Using the three-dimensional structure of this compound as a starting point, virtual libraries of derivatives can be generated and docked into the active sites of various biological targets. koreascience.kr This can help to prioritize compounds for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing mathematical models that correlate the structural features of a series of oxazole derivatives with their biological activity, it is possible to predict the activity of new, unsynthesized compounds. nih.gov

High-Throughput Screening (HTS): The most promising compounds identified through in silico methods can be synthesized and tested in a high-throughput format against a panel of biological targets, such as enzymes or cell lines, to rapidly identify hit compounds with desired activities. nih.gov

| Integrated Approach | Description | Potential Outcome for this compound |

| In Silico Screening | Computational docking and virtual screening of derivatives against known protein targets. | Identification of potential biological targets and novel lead compounds. |

| QSAR Modeling | Development of predictive models based on the structure-activity relationships of oxazole analogs. | Rational design of more potent and selective derivatives. |

| High-Throughput In Vitro Assays | Rapid experimental testing of synthesized compounds against a diverse range of biological assays. | Discovery of new biological activities and validation of in silico predictions. |

Exploration of New Application Domains Beyond Current Biological Interests

While the primary focus for many oxazole derivatives has been in medicinal chemistry, the unique chemical and physical properties of these compounds may lend themselves to a variety of other applications. researchgate.netmdpi.com Future research should not be limited to the biological realm and should explore the potential of this compound in other scientific and technological domains.

Unexplored application areas could include:

Materials Science: The conjugated system of the benzoyl and oxazole moieties may impart interesting photophysical properties, such as fluorescence or phosphorescence. This could be exploited in the development of organic light-emitting diodes (OLEDs), fluorescent probes for chemical sensing, or photochromic materials.

Agrochemicals: Many heterocyclic compounds have found use as herbicides, insecticides, or fungicides. mdpi.com Screening this compound and its derivatives for activity against agricultural pests and pathogens could open up a completely new avenue for its application.

Coordination Chemistry: The nitrogen and oxygen atoms of the oxazole ring can act as ligands, coordinating to metal ions. This could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties.

By pursuing these diverse research directions, the scientific community can fully elucidate the properties and potential applications of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Basic: What are the common synthetic routes for preparing 2-(2,3-Dimethoxybenzoyl)oxazole derivatives?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization and functionalization of the oxazole ring. For example:

- Key Steps :

- Cyclization : Reacting substituted benzaldehydes with aminoacetal derivatives under acidic conditions (e.g., H₂SO₄/P₂O₅) to form the oxazole core .

- Benzoylation : Introducing the 2,3-dimethoxybenzoyl group via coupling reactions. For instance, spermidine derivatives can react with 2,3-dimethoxybenzoyl chloride in the presence of coupling agents like DCC/NHS .

- Optimization : Adjusting reaction time, temperature, and solvent (e.g., DMSO or ethanol) to improve yields (e.g., 65% yield reported for similar triazole derivatives) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the benzoyl group at ~1650 cm⁻¹) and hydrogen bonding in ESIPT-active derivatives .

- NMR (¹H/¹³C) : Resolves substituent patterns on the oxazole ring (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirms regioselectivity in derivatives .

- Elemental Analysis : Validates purity by matching experimental vs. calculated C/H/N percentages (e.g., ±0.3% tolerance) .

- Mass Spectrometry : Determines molecular ion peaks (e.g., m/z 190 for nitrophenyloxazoles) .

Advanced: How does benzannulation at the oxazole moiety influence the ESIPT (Excited-State Intramolecular Proton Transfer) process?

Methodological Answer:

Benzannulation alters the electronic structure and charge transfer dynamics:

- Spectroscopic Shifts : Benzannulation at the oxazole site (vs. phenol) causes minimal emission wavelength shifts but increases energy barriers for proton transfer due to changes in charge transfer character .

- Computational Insights : Hybrid DFT functionals (e.g., B3LYP) reproduce experimental emission energies, while CAM-B3LYP overestimates them. IR vibrational analysis reveals weakened hydrogen bonds in benzannulated derivatives .

- Design Implications : Prioritize benzannulation at the phenol unit for red-shifted fluorescence in fluorophore design .

Advanced: What computational strategies are effective for modeling the excited-state dynamics of this compound derivatives?

Methodological Answer:

- DFT/TDDFT : Use B3LYP/6-31+G(d) with IEFPCM solvation to model vertical transitions and ESIPT pathways. Avoid M06-2X for overestimating emission energies .

- Charge Transfer Analysis : Evaluate intramolecular charge transfer (ICT) using Natural Bond Orbital (NBO) analysis to correlate with excited-state aromaticity .

- Barrier Calculations : Calculate energy barriers for proton transfer in the S₁ state to predict fluorescence efficiency .

Basic: What are the typical reactivity patterns of chloromethyl-oxazole derivatives relevant to this compound?

Methodological Answer:

- Nucleophilic Substitution : The chloromethyl group acts as a leaving site for amines or thiols (e.g., forming acetamide derivatives in medicinal chemistry) .

- Oxidation/Reduction : Controlled oxidation introduces carbonyl groups, while reduction stabilizes intermediates for further functionalization .

- Stability Considerations : Chloromethyl derivatives balance reactivity (via Cl⁻ leaving) and stability (via oxazole conjugation), enabling diverse synthetic applications .

Advanced: How can researchers resolve contradictions in spectroscopic data during the synthesis of novel dimethoxybenzoyl-oxazole analogs?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., ¹H NMR, IR, and HRMS) to confirm structural assignments .

- Isolation of Byproducts : Use column chromatography (e.g., silica gel with ethyl acetate/hexane) to separate regioisomers or side products .

- Computational Validation : Compare experimental IR/NMR data with DFT-optimized structures to identify discrepancies in substituent positioning .

Advanced: What are the key considerations in designing transition metal complexes with oxazole ligands for enhanced bioactivity?

Methodological Answer:

- Ligand Selection : Use 2-amino-4-(p-methoxyphenyl)oxazole as a chelating agent for Cu(II), Co(II), or Ni(II) ions. Ensure nitrogen atoms on the oxazole and amino groups coordinate with metals .

- Spectroscopic Characterization : Monitor ligand-to-metal charge transfer (LMCT) bands via UV-Vis (e.g., d-d transitions at ~600 nm) .

- Bioactivity Testing : Screen complexes for antifungal activity using agar diffusion assays, correlating activity with metal ion electronegativity and ligand lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.